2-Amino-N,N-dimethylpropanamide-d6
Description
Significance of Deuterium (B1214612) Isotopic Labeling in Advanced Scientific Disciplines
The substitution of hydrogen with its heavier, stable isotope, deuterium (²H or D), is a subtle yet profound modification that has significant implications across various scientific disciplines. uniupo.it This process, known as deuteration, creates compounds that are chemically very similar to their hydrogen-containing counterparts but possess a greater mass. spectroscopyonline.com This mass difference is the cornerstone of deuterium's utility in scientific analysis.
The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency compared to the carbon-hydrogen (C-H) bond. wikipedia.org This difference in bond strength leads to the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. wikipedia.orglibretexts.org This effect has been instrumental in elucidating reaction mechanisms. Furthermore, the mass difference allows for the clear differentiation between a deuterated compound and its non-deuterated analogue in mass spectrometry, a foundational principle for its use as an internal standard. spectroscopyonline.com
Role of Stable Isotopes in Mechanistic Elucidation and Quantitative Analysis
The kinetic isotope effect is a powerful tool for determining the rate-limiting step of a chemical reaction. wikipedia.orgprinceton.edu If the replacement of a hydrogen atom with deuterium at a specific position slows down the reaction, it provides strong evidence that the cleavage of that particular C-H bond is involved in the rate-determining step. princeton.edu This method has been widely applied to understand enzymatic reactions, protein folding, and other complex biochemical pathways. nih.govbakerlab.org
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), stable isotope-labeled compounds are considered the gold standard for internal standards. nih.gov An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects in the mass spectrometer. Deuterated compounds, being nearly identical to their non-deuterated counterparts in terms_of_physicochemical properties, fulfill these requirements exceptionally well. nih.gov By adding a known amount of the deuterated standard to a sample, any variations in sample preparation or instrument response can be corrected for, allowing for highly accurate and precise quantification of the target analyte. nih.gov
Overview of 2-Amino-N,N-dimethylpropanamide-d6 as a Specialized Research Probe
This compound is the deuterated form of N¹,N¹-Dimethylalaninamide, where six hydrogen atoms on the two N-methyl groups have been replaced by deuterium. This specific labeling makes it an ideal internal standard for the quantification of its non-deuterated counterpart or structurally related analytes in various biological and environmental matrices. Its physical and chemical properties are nearly identical to the unlabeled compound, ensuring it behaves similarly during sample extraction, chromatography, and ionization. lgcstandards.comlgcstandards.com However, its increased mass allows it to be distinguished by a mass spectrometer.
While specific research explicitly detailing the use of this compound is not widespread in publicly available literature, its commercial availability suggests its use as a specialized research chemical. A related compound, 3-Amino-2,2-dimethylpropanamide-d6, has been documented as a reagent in the synthesis of labeled Aliskiren, a medication used to treat high blood pressure. usbio.net This indicates that deuterated building blocks like this compound are likely employed in the multi-step synthesis of more complex deuterated molecules, such as active pharmaceutical ingredients, to serve as internal standards in pharmacokinetic studies.
Below is a table comparing the properties of 2-Amino-N,N-dimethylpropanamide and its d6 isotopologue.
| Property | 2-Amino-N,N-dimethylpropanamide | This compound |
| Molecular Formula | C₅H₁₂N₂O | C₅H₆D₆N₂O |
| Molecular Weight | 116.16 g/mol nih.gov | ~122.2 g/mol |
| CAS Number | 124491-96-9 nih.gov | 1219804-97-7 |
| Synonyms | N¹,N¹-Dimethylalaninamide nih.gov | N¹,N¹-Dimethylalaninamide-d6 |
Note: Data for the d6 isotopologue is based on typical values from chemical suppliers.
Historical Trajectories and Current Landscape of Deuterated Amides in Academic Inquiry
The use of deuterium labeling dates back to the mid-20th century, shortly after the discovery of deuterium itself. spectroscopyonline.com Initially, its application was focused on fundamental studies of reaction mechanisms. The amide functional group, being a cornerstone of peptide and protein structure, became an early target for isotopic labeling studies. Hydrogen-deuterium exchange (HDX) at amide sites in proteins, monitored by NMR or mass spectrometry, has become a well-established technique to probe protein conformation, dynamics, and interactions. nih.govcopernicus.org The rate of exchange provides information about the solvent accessibility and hydrogen bonding of specific amide protons within the protein structure. nih.gov
In recent decades, the landscape of deuterated amide research has expanded significantly, driven by advances in synthetic chemistry and analytical instrumentation. The development of new catalytic methods has made the synthesis of specifically deuterated amides more efficient and accessible. This has been particularly impactful in the pharmaceutical industry. The "deuterium switch" is a strategy where hydrogen atoms at sites of metabolic vulnerability in a drug molecule are replaced with deuterium. uniupo.it This can slow down the metabolic breakdown of the drug, leading to an improved pharmacokinetic profile. nih.gov
Furthermore, deuterated amides are crucial as internal standards in metabolomics and proteomics for the accurate quantification of peptides and small molecule biomarkers. nih.gov The continued development of high-resolution mass spectrometry and sophisticated NMR techniques ensures that deuterated amides, including specialized probes like this compound, will remain at the forefront of chemical and biological research. acs.org
Properties
Molecular Formula |
C₅H₆D₆N₂O |
|---|---|
Molecular Weight |
122.2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Amino N,n Dimethylpropanamide D6 and Its Derivatives
Strategies for Deuterium (B1214612) Incorporation and Synthetic Route Development
The synthesis of 2-Amino-N,N-dimethylpropanamide-d6 necessitates precise and efficient methods for introducing deuterium atoms. Two primary strategies are employed: hydrogen-deuterium exchange reactions on a pre-formed amide scaffold and de novo synthesis utilizing deuterated starting materials.
Hydrogen-Deuterium Exchange Reactions for Precise Isotopic Labeling
Hydrogen-deuterium (H-D) exchange reactions offer a direct approach to deuterate an existing amide structure. These methods are particularly attractive for late-stage isotopic labeling.
One notable method involves the α-deuteration of amides through a retro-ene-type reaction. This process is initiated by the addition of deuterated dimethyl sulfoxide (B87167) ([D6]DMSO) to a keteniminium intermediate, which is generated by activating the amide. This technique demonstrates broad functional group tolerance and achieves high levels of deuterium incorporation. nih.gov Another approach utilizes acid-catalyzed H-D exchange. For instance, deuterated trifluoroacetic acid (CF3COOD) can serve as both the solvent and the deuterium source, facilitating efficient deuterium incorporation into aromatic amides without the need for metal catalysts. nih.gov While this is demonstrated for aromatic systems, the principles can be adapted for aliphatic amides under specific conditions.
Electrochemical methods also present a mild and efficient route for α-deuteration of amides. This technique uses electrons as traceless reagents to facilitate the H/D exchange reaction under neutral conditions, offering high yields and excellent deuterium incorporation levels. rsc.org
| Deuteration Method | Reagents/Conditions | Key Features |
| Retro-ene Reaction | [D6]DMSO, Amide Activation | Broad functional group tolerance, high deuterium incorporation. nih.gov |
| Acid-Catalyzed Exchange | CF3COOD | Metal-free, efficient for certain substrates. nih.gov |
| Electrochemical Deuteration | Electrochemical cell, Deuterium source | Mild, neutral conditions, high efficiency. rsc.org |
| Iridium-Catalyzed Exchange | Iridium catalyst, D2 gas | Applicable to aliphatic amides and peptides. nih.gov |
De Novo Synthesis Utilizing Deuterated Precursors
De novo synthesis involves constructing the target molecule from building blocks that already contain deuterium. This approach often provides better control over the position and level of deuteration. For this compound, this would typically involve starting with a deuterated analogue of alanine (B10760859) or a related precursor.
A general strategy for synthesizing selectively deuterated amines involves the treatment of ynamides with a mixture of triflic acid and a deuterated silane. This metal-free method proceeds through a domino keteniminium/iminium activation sequence to yield amines with high levels of deuterium incorporation at specific positions. rsc.orgnih.gov The synthesis of the required deuterated precursors is a critical first step. Many simple deuterated building blocks, such as D2O, CD3I, and CD3OD, are commercially available and can be incorporated into larger molecules using standard organic chemistry techniques. nih.gov
For instance, the synthesis could start from a deuterated version of alanine, which is then coupled with dimethylamine. The reduction of nitriles, imines, and amides with powerful deuterating agents like lithium aluminum deuteride (B1239839) (LiAlD4) is a classic method, though it has limitations in terms of functional group tolerance. nih.gov
Optimization of Reaction Conditions for Enhanced Yield and Purity of Deuterated Amides
Achieving high yields and purity is paramount in the synthesis of isotopically labeled compounds. This requires careful optimization of reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time.
Investigation of Catalytic Systems in Amidation and Derivatization Reactions
The formation of the amide bond is a critical step in the synthesis of this compound. While thermal condensation of carboxylic acids and amines is possible, it often requires high temperatures. mdpi.com Catalytic methods offer milder reaction conditions and broader substrate scope.
Various catalytic systems have been developed for direct amidation. Boronic acid catalysts have shown effectiveness in promoting the reaction between carboxylic acids and amines. catalyticamidation.infosigmaaldrich.com Transition metal catalysts, including those based on titanium, zirconium, and ruthenium, have also been successfully employed. sigmaaldrich.comrsc.org For example, ruthenium complexes can catalyze the dehydrogenative coupling of alcohols and amines to form amides. sigmaaldrich.com
In the context of derivatization, iridium-catalyzed reductive functionalization of amides can be used to introduce further chemical diversity. This involves the formation of an O-silylated hemiaminal intermediate, which then reacts with a nucleophile. acs.org
| Catalyst Type | Example | Application |
| Boron-based | Boronic Acids | Direct amidation of carboxylic acids and amines. catalyticamidation.infosigmaaldrich.com |
| Transition Metal (Ru) | Ruthenium Complexes | Dehydrogenative coupling of alcohols and amines. sigmaaldrich.com |
| Transition Metal (Ti, Zr) | Ti(OiPr)4, ZrCl4 | Catalysis of secondary and tertiary amide formation. rsc.org |
| Transition Metal (Ir) | Vaska's Complex | Reductive functionalization of tertiary amides. acs.org |
Stereoselective Synthesis Approaches for Chiral Deuterated Analogs
When dealing with chiral molecules like derivatives of this compound, maintaining or controlling the stereochemistry is crucial. Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high purity.
For chiral deuterated analogs, stereoselective methods can be employed during the introduction of deuterium or in subsequent transformations. For example, the stereoselective N-Michael addition of nitrogen nucleophiles to chiral bicyclic dehydroalanines can produce α,β-diamino acids with high diastereoselectivity. acs.org This methodology could be adapted for the synthesis of chiral deuterated diamino compounds.
Furthermore, dual catalytic systems, such as a combination of copper and ruthenium catalysts, can achieve asymmetric cascade reactions. This has been demonstrated in the synthesis of chiral α-amino δ-hydroxy acid derivatives, where a hydrogen-borrowing strategy is merged with an asymmetric Michael addition. acs.org Such advanced catalytic approaches could be envisioned for the stereocontrolled synthesis of complex deuterated amino amide derivatives.
Chemical Transformation and Derivatization of this compound
Once synthesized, this compound can be further modified to create a variety of derivatives for different applications. The primary amino group and the amide functionality serve as handles for chemical transformations.
The amino group can be derivatized through reactions such as acylation, alkylation, or sulfonylation to introduce a wide range of functional groups. For example, derivatization with reagents like N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) can be used to introduce a tag for analytical purposes, such as liquid chromatography-mass spectrometry (LC-MS). researchgate.net
Utilization as a Building Block in Complex Molecular Synthesis
The primary application of this compound lies in its role as a specialized reagent for introducing a deuterated alaninamide moiety into larger molecular scaffolds. This is particularly relevant in the preparation of isotopically labeled standards for metabolic studies or as a strategy to enhance the metabolic stability of a parent drug molecule. The replacement of hydrogen atoms with deuterium can lead to a kinetic isotope effect, potentially slowing down metabolic processes that involve the cleavage of carbon-deuterium bonds.
A notable example of a related deuterated amino amide in complex synthesis is the use of 3-Amino-2,2-dimethylpropanamide-d6 as a reagent in the synthesis of labeled Aliskiren. usbio.net Aliskiren is a direct renin inhibitor used for the treatment of hypertension. The synthesis of a deuterated version of Aliskiren would necessitate the use of isotopically labeled building blocks like 3-Amino-2,2-dimethylpropanamide-d6 to achieve the desired labeling pattern. While this example does not directly involve this compound, it highlights the established utility of deuterated amino amides in the synthesis of complex pharmaceutical agents.
The synthesis of complex molecules using such building blocks often relies on standard peptide coupling or amidation reactions. The amino group of this compound can be coupled with a carboxylic acid, or an activated carboxylic acid derivative (like an acid chloride or an active ester), of a larger molecule to form a new amide bond.
Table 1: Application of a Related Deuterated Amino Amide Building Block
| Building Block | Target Molecule | Application |
|---|---|---|
| 3-Amino-2,2-dimethylpropanamide-d6 | Labeled Aliskiren | Synthesis of an isotopically labeled pharmaceutical agent. usbio.net |
The broader field of DNA-encoded library (DEL) technology also underscores the importance of diverse building blocks, including unnatural amino acids and their derivatives. usbio.net While direct evidence for the use of this compound in DEL is not prominent in the literature, its structural motifs are relevant to the types of building blocks employed to expand the chemical space of these libraries for drug discovery.
Exploration of Novel Reaction Pathways and Reactivity Profiles
The exploration of novel reaction pathways specifically for this compound is not extensively documented in publicly available research. However, the reactivity of this molecule can be inferred from the known chemistry of amides and amino acids. The presence of the primary amino group and the tertiary amide functionality dictates its reactivity profile.
General reactions involving the amino group include acylation, alkylation, and Schiff base formation. The amide bond, being relatively stable, can undergo hydrolysis under acidic or basic conditions, though this typically requires more forcing conditions compared to esters. openstax.org
Recent advancements in synthetic methodology have focused on the development of novel methods for the synthesis of deuterated amino acids and their derivatives, which could be applied to the synthesis of this compound itself or its utilization in further reactions. For instance, organophotocatalytic radical approaches have been developed for the synthesis of enantioenriched α-deuterated α-amino acids. nih.gov Such methods offer a pathway to introduce deuterium with high stereoselectivity.
Biocatalytic methods are also emerging as powerful tools for the stereoselective deuteration of α-amino acids and their esters. nih.gov Enzymes such as α-oxo-amine synthases can be used to produce a range of α-deuterated amino acids using D₂O as the deuterium source. These methods provide mild and environmentally friendly alternatives to traditional chemical synthesis.
The reactivity of the N,N-dimethylamide moiety is also a subject of study. For example, the N-demethylation of tertiary amides by cytochrome P-450 enzymes has been investigated using kinetic deuterium isotope effects. nih.gov These studies provide insight into the metabolic fate of molecules containing this functional group and how deuteration of the methyl groups can influence their stability.
Table 2: General Reactivity of Related Functional Groups
| Functional Group | Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|---|
| Primary Amine | Acylation | Acid chloride, anhydride | Amide |
| Primary Amine | Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine |
| Tertiary Amide | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid + Dimethylamine openstax.org |
| Tertiary Amide | Reduction | LiAlH₄ | Tertiary Amine openstax.org |
While specific novel reaction pathways for this compound are a niche area of research, the foundational principles of amine and amide chemistry, coupled with modern methods for deuteration, provide a framework for its synthesis and application in the construction of complex deuterated molecules.
Advanced Spectroscopic and Analytical Characterization Techniques for Deuterated Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and dynamics of molecules in solution and the solid state. The introduction of deuterium (B1214612) profoundly impacts NMR spectra, offering avenues for spectral simplification and the extraction of detailed information that is often inaccessible with protonated-only samples.
High-Resolution ¹H and ¹³C NMR Spectroscopic Analysis of Deuterated Systems
The substitution of protons with deuterons leads to significant changes in both ¹H and ¹³C NMR spectra. In ¹H NMR, the most apparent effect is the disappearance of signals corresponding to the deuterated positions, as ²H is typically not observed under standard ¹H NMR conditions. This "dilution" of the proton spin system simplifies complex spectra by reducing signal overlap and homonuclear couplings. researchgate.net
In ¹³C NMR, deuteration induces small upfield shifts, known as isotope shifts, on the attached carbon and, to a lesser extent, on carbons two or three bonds away. nih.gov The magnitude of these shifts is typically around 0.3 ppm for ¹³Cα and 0.9 ppm for ¹³Cβ. nih.gov These isotope effects can be valuable for signal assignment. The replacement of ¹H with ²H also alters the relaxation properties of ¹³C nuclei. Deuteration significantly reduces the ¹³C-¹H dipolar coupling, a major contributor to relaxation, which can lead to a substantial narrowing of ¹³C linewidths and an increase in transverse relaxation times (T₂). nih.govox.ac.uk This improvement in resolution and sensitivity is particularly beneficial for large molecules and complex systems. nih.govnih.gov For a compound like 2-Amino-N,N-dimethylpropanamide-d6, where the six methyl protons are replaced by deuterons, the ¹H NMR spectrum would be simplified, and the ¹³C signals for the methyl groups would show characteristic isotope shifts and sharpened lines.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for 2-Amino-N,N-dimethylpropanamide and its d6 Isotopologue
| Atom | 2-Amino-N,N-dimethylpropanamide (Predicted) | This compound (Predicted Effects) |
| ¹H NMR | ||
| CH₃ (N-methyl) | ~2.9 ppm (singlet, 6H) | Signal absent |
| CH (α-carbon) | ~3.3 ppm (quartet, 1H) | Unchanged |
| CH₃ (α-methyl) | ~1.2 ppm (doublet, 3H) | Unchanged |
| NH₂ | Variable | Variable |
| ¹³C NMR | ||
| C=O | ~175 ppm | Minor isotope shift (<0.1 ppm) |
| CH (α-carbon) | ~55 ppm | Isotope shift (~0.1-0.3 ppm upfield) |
| CH₃ (N-methyl) | ~37 ppm | Significant isotope shift (~0.9 ppm upfield), sharper signal |
| CH₃ (α-methyl) | ~18 ppm | Minor isotope shift |
| Note: This table presents predicted chemical shifts and the expected effects of deuteration based on general principles. Actual values may vary depending on the solvent and experimental conditions. |
Application of Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Conformational Studies
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguous resonance assignment and conformational analysis. HSQC correlates the chemical shifts of directly bonded nuclei, typically ¹H and ¹³C or ¹H and ¹⁵N, while HMBC reveals correlations between nuclei separated by two or three bonds.
In deuterated compounds, these techniques are adapted to provide specific structural insights. For instance, in a selectively deuterated molecule, the absence of cross-peaks in an HSQC spectrum confirms the sites of deuteration. HMBC experiments remain crucial for establishing connectivity across the carbon skeleton, linking non-deuterated proton signals to deuterated carbon centers through long-range couplings. The conformational dependencies of isotope shifts, particularly those observed over multiple bonds, can be measured using multidimensional NMR experiments and correlated with dihedral angles and interatomic distances, providing valuable constraints for conformational analysis. nih.govmit.edu For this compound, an HMBC experiment could show correlations from the α-proton to the deuterated N-methyl carbons, confirming the molecular structure and providing data on the conformation around the amide bond.
Solid-State NMR and Site-Specific Deuteration for Biomolecular Structure Determination
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of non-crystalline and insoluble systems, such as membrane proteins and amyloid fibrils. nih.govmpg.de However, ssNMR spectra of fully protonated biomolecules are often plagued by broad lines due to strong ¹H-¹H dipolar couplings. nih.gov
Deuteration is a key strategy to overcome this limitation. By replacing most protons with deuterons, the proton spin density is diluted, leading to a dramatic reduction in ¹H-¹H dipolar couplings and a significant narrowing of spectral lines. researchgate.netnih.govnih.gov This enhances spectral resolution and sensitivity, making it possible to determine the structure of large protein complexes. nih.govox.ac.uk Site-specific deuteration, where protons are retained only at specific positions (e.g., amide protons, methyl groups), is particularly effective. nih.govcopernicus.org This approach simplifies spectra and allows for the measurement of specific long-range distances and the study of local dynamics at functionally important sites. nih.govacs.org The combination of site-specific deuteration with advanced ssNMR techniques enables detailed structural characterization of complex biological systems that are intractable by other methods. copernicus.orgacs.org
Mass Spectrometry (MS) for Isotopic Purity and Quantitative Analysis in Research
Mass spectrometry is a fundamental analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally sensitive for analyzing deuterated compounds, providing precise information on isotopic incorporation and enabling accurate quantification.
Quantitative Analysis Utilizing this compound as an Internal Standard in LC-MS and GC-MS
In quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), an internal standard is often added to samples at a known concentration to correct for variations during sample preparation and analysis. oup.comnih.gov An ideal internal standard co-elutes with the analyte but is mass-distinguishable.
Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards. nih.govnih.gov They share nearly identical physicochemical properties (e.g., polarity, boiling point, ionization efficiency) with their non-deuterated counterparts, ensuring they behave similarly during extraction, chromatography, and ionization. oup.comnih.gov This co-elution minimizes the impact of matrix effects, where other components in a complex sample can suppress or enhance the analyte signal. nih.gov Because the deuterated standard has a higher mass, it can be detected simultaneously with the analyte without signal overlap. nih.gov Quantitation is achieved by calculating the ratio of the analyte peak area to the internal standard peak area. oup.commdpi.com The use of a deuterated internal standard like this compound would allow for the highly accurate and precise quantification of its unlabeled form in various biological and environmental matrices.
Table 2: Hypothetical LC-MS/MS Parameters for Quantitative Analysis using this compound as an Internal Standard
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Function |
| 2-Amino-N,N-dimethylpropanamide | 5.2 | 131.1 | 72.1 | Analyte |
| This compound | 5.2 | 137.2 | 78.1 | Internal Standard |
| Note: This table illustrates the principle of using a deuterated internal standard. The m/z values correspond to the [M+H]⁺ ions and a characteristic fragment ion. Retention times are identical, highlighting the key advantage of this approach. |
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental formula of a compound. nih.govmdpi.com This capability is invaluable for characterizing deuterated compounds. HRMS can readily distinguish between the different isotopologues of a molecule (e.g., d0, d1, d2...d6), allowing for the precise determination of isotopic purity and the average degree of deuteration. nih.gov
For this compound, HRMS would be used to confirm its elemental composition (C₅H₆D₆N₂O) by comparing the experimentally measured exact mass to the theoretically calculated mass. mdpi.com The high resolving power of the instrument separates the peak of the fully deuterated compound from any residual, partially deuterated species or other impurities, providing a detailed profile of the isotopic distribution within the sample. nih.govacs.org
Table 3: Theoretical Exact Masses of Isotopologues for [M+H]⁺ of 2-Amino-N,N-dimethylpropanamide
| Isotopologue | Formula | Theoretical Exact Mass (Da) |
| d0 | C₅H₁₃N₂O⁺ | 131.1028 |
| d1 | C₅H₁₂DN₂O⁺ | 132.1091 |
| d2 | C₅H₁₁D₂N₂O⁺ | 133.1153 |
| d3 | C₅H₁₀D₃N₂O⁺ | 134.1216 |
| d4 | C₅H₉D₄N₂O⁺ | 135.1279 |
| d5 | C₅H₈D₅N₂O⁺ | 136.1341 |
| d6 | C₅H₇D₆N₂O⁺ | 137.1404 |
| Note: This table shows the calculated monoisotopic masses for the protonated molecule of each deuterated species, which can be verified by HRMS to confirm isotopic labeling and purity. |
Characterization of Fragmentation Patterns and Isotopic Distribution via Electron Ionization (EI) and Electrospray Ionization (ESI)
Mass spectrometry is a cornerstone for the structural elucidation and isotopic confirmation of deuterated compounds. Electron Ionization (EI) and Electrospray Ionization (ESI) are two common techniques that provide distinct and complementary information about this compound.
In EI-MS, the high-energy electron beam induces fragmentation, providing a detailed fingerprint of the molecule's structure. The presence of six deuterium atoms on the N,N-dimethyl group results in a predictable mass shift for fragments containing this moiety compared to its non-deuterated analog. The molecular ion peak for this compound would appear at an m/z of 122, a 6-dalton increase from the non-deuterated compound's molecular weight of 116. nih.gov
Key fragmentation pathways for small amines and amides under EI conditions often involve alpha-cleavage. For this compound, a significant fragment is expected from the cleavage of the bond between the carbonyl carbon and the alpha-carbon. This cleavage would generate a stable, deuterated acylium ion, [C(=O)N(CD₃)₂]⁺, with a characteristic m/z of 78. Another potential fragmentation involves the loss of the deuterated dimethylamino radical, •N(CD₃)₂, leading to the [M - N(CD₃)₂]⁺ fragment at m/z 72.
ESI is a softer ionization technique, often preserving the protonated molecule, [M+H]⁺. For this compound, this would be observed at m/z 123. By adjusting instrumental parameters, fragmentation can be induced in the collision cell (tandem mass spectrometry or MS/MS). Low-mass MS/MS fragments are crucial for distinguishing isotopomers. nih.gov The fragmentation of the [M+H]⁺ ion would likely involve the loss of neutral molecules such as ammonia (B1221849) (NH₃) or the deuterated dimethylamine, HN(CD₃)₂. The study of related protonated amino acids reveals common low-mass fragments containing nitrogen and specific carbon atoms, which are invaluable for metabolic studies. nih.gov
Below is a table comparing the expected primary mass fragments for the standard compound and its d6-labeled counterpart.
| Fragment Structure | Non-Deuterated (d0) m/z | Deuterated (d6) m/z | Ionization Mode |
| [M]⁺• | 116 | 122 | EI |
| [M+H]⁺ | 117 | 123 | ESI |
| [C(=O)N(R)₂]⁺ | 72 | 78 | EI/ESI-MS/MS |
| [M - •N(R)₂]⁺ | 72 | 72 | EI |
Table 1: Predicted m/z values for major fragments of 2-Amino-N,N-dimethylpropanamide and its d6 analog in EI and ESI mass spectrometry. R = CH₃ for d0 and CD₃ for d6.
Chromatographic Methodologies for Separation and Purification
Chromatography is indispensable for assessing the purity of this compound and for monitoring its synthesis.
Gas Chromatography (GC) for Volatile Analysis and Purity Assessment
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the primary amine and amide functional groups, direct analysis of this compound can be challenging, potentially leading to poor peak shape and thermal degradation. Therefore, derivatization is often employed to increase volatility and thermal stability. researchgate.net Common derivatization agents for amino groups include silylating agents (e.g., BSTFA) or acylating agents (e.g., pentafluoropropionic anhydride). nih.gov
A GC-MS method allows for the separation of the deuterated compound from non-deuterated precursors or other impurities, while the mass spectrometer confirms the identity and isotopic enrichment of the analyte peak. nih.gov The use of a deuterated internal standard can also improve quantitation accuracy in complex matrices. researchgate.net
A hypothetical GC method for the derivatized compound is outlined below.
| Parameter | Specification |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or similar) |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Temperature Program | Initial 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| Derivatization | Acylation of the primary amine with Pentafluoropropionic Anhydride (PFPA) |
Table 2: Example Gas Chromatography (GC) parameters for the analysis of derivatized this compound.
Size Exclusion Chromatography (SEC) for Polymerization Studies (if applicable to derivatives)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. This technique is not applicable to the analysis of the small molecule this compound itself. However, if a derivative of this compound were to be used as a monomer in a polymerization reaction, SEC would be the primary method for characterizing the resulting polymer. SEC is used to determine the molecular weight distribution (including number-average molecular weight, weight-average molecular weight, and polydispersity index) of the polymer chains. For example, SEC has been successfully applied to analyze protected synthetic polypeptide tandems in organic solvents like dimethylformamide (DMF), demonstrating its utility for polymers derived from amino acid-like structures. nih.gov
Thin-Layer Chromatography (TLC) in Reaction Monitoring and Product Isolation
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for monitoring the progress of a chemical reaction, identifying compounds in a mixture, and assessing purity. crsubscription.com For a compound like this compound, which contains a primary amino group, TLC is particularly effective. rsc.org
The separation is achieved based on the differential partitioning of the compound between the stationary phase (typically silica (B1680970) gel or cellulose) and the mobile phase (a solvent or mixture of solvents). crsubscription.comreachdevices.com After the plate is developed, the spots are visualized. Since the compound is not colored, a staining agent is required. Ninhydrin (B49086) is a common choice for visualizing compounds with primary or secondary amine groups, reacting with them to produce a distinctive purple or yellowish spot upon heating. amrita.edu By comparing the retention factor (Rƒ) of the spot to that of a known standard, the compound can be identified. During a synthesis, the disappearance of a starting material spot and the appearance of a product spot on the TLC plate indicate the reaction's progress.
| Parameter | Specification |
| Stationary Phase | Silica gel 60 F₂₅₄ plate |
| Mobile Phase | n-Butanol : Acetic Acid : Water (3:1:1 v/v/v) reachdevices.com |
| Application | Spotting of a dilute solution of the compound in methanol (B129727) or water |
| Visualization | Spraying with a ninhydrin solution followed by gentle heating amrita.edu |
| Expected Result | A purple spot corresponding to the primary amine |
Table 3: A representative Thin-Layer Chromatography (TLC) system for the analysis of this compound.
Mechanistic Investigations and Biochemical Pathway Tracing Using 2 Amino N,n Dimethylpropanamide D6
Elucidation of Organic Reaction Mechanisms Through Deuterium (B1214612) Kinetic Isotope Effects
The deuterium kinetic isotope effect (KIE) is a powerful tool for investigating the rate-determining step of a chemical reaction. libretexts.orglibretexts.org It is defined as the ratio of the rate constant of a reaction with a hydrogen-containing substrate (kH) to the rate constant of the same reaction with a deuterium-containing substrate (kD). A primary KIE (kH/kD > 1) is observed when a bond to a deuterium atom is broken in the rate-determining step of the reaction. libretexts.org The magnitude of the KIE can provide insights into the transition state geometry of the reaction.
In the context of 2-Amino-N,N-dimethylpropanamide-d6, the deuterium atoms are located on the N,N-dimethyl groups. While these C-H bonds are not typically broken during amide hydrolysis, they can be involved in other enzymatic or chemical transformations. For instance, if the compound were a substrate for an N-demethylation reaction catalyzed by an enzyme like cytochrome P450, a significant KIE would be expected if the C-H bond cleavage is rate-limiting. nih.gov
To illustrate this, consider a hypothetical N-demethylation reaction. The observed rates could be tabulated as follows:
| Substrate | Initial Rate (μM/min) | kH/kD |
| 2-Amino-N,N-dimethylpropanamide | 10.5 | \multirow{2}{*}{7.0} |
| This compound | 1.5 |
This table presents hypothetical data for illustrative purposes.
A kH/kD value of 7.0, as shown in the table, would strongly suggest that the cleavage of a C-H bond on one of the methyl groups is the slowest step in the reaction mechanism. libretexts.org This information is crucial for understanding the catalytic mechanism of the enzyme involved.
Tracing Metabolic Pathways and Biosynthetic Routes in In Vitro and Model Systems
Stable isotope labeling is a cornerstone of metabolic research, enabling the tracing of atoms through complex biochemical networks. nih.govnih.gov this compound, as a deuterated amino acid amide derivative, can be used as a tracer to follow the metabolic fate of its parent molecule or related structures in various biological systems. When introduced into cell cultures or model organisms, the deuterated compound is metabolized, and its labeled fragments can be incorporated into other molecules. nih.gov By using mass spectrometry or NMR spectroscopy, researchers can identify these labeled products and reconstruct the metabolic pathways involved. youtube.com
In proteomics and metabolomics, stable isotope labeling is widely used for quantitative analysis. nih.govbakerlab.org Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) traditionally use amino acids labeled with heavy isotopes like ¹³C or ¹⁵N. However, deuterated compounds like this compound can also be employed, particularly in targeted analyses or as internal standards for quantification. clearsynth.comsigmaaldrich.com
When used as an internal standard, a known amount of the deuterated compound is added to a biological sample. clearsynth.com The deuterated standard co-elutes with the non-deuterated analyte during chromatographic separation and is detected by mass spectrometry. The ratio of the signal intensity of the analyte to that of the internal standard allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response. clearsynth.com
A typical workflow for a quantitative metabolomics experiment could involve the following steps:
| Step | Description |
| 1. Sample Collection | Biological samples (e.g., plasma, cell lysates) are collected. |
| 2. Internal Standard Spiking | A known concentration of this compound is added to each sample. |
| 3. Sample Preparation | Metabolites are extracted from the samples. |
| 4. LC-MS/MS Analysis | The extracted metabolites are separated by liquid chromatography and detected by tandem mass spectrometry. |
| 5. Quantification | The concentration of the endogenous 2-Amino-N,N-dimethylpropanamide is determined by comparing its peak area to that of the deuterated internal standard. |
This table outlines a general workflow for using a deuterated internal standard in metabolomics.
Isotopic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.gov By supplying a labeled substrate like this compound and measuring the isotopic enrichment in downstream metabolites over time, researchers can build a detailed map of metabolic fluxes. nih.govnih.gov
For example, if 2-Amino-N,N-dimethylpropanamide were a precursor for the synthesis of other biomolecules, the incorporation of deuterium from the -d6 labeled compound into these products would provide a direct measure of the synthetic rate. The analysis of mass isotopomer distributions in the target metabolites reveals the relative contributions of different pathways to their production. nih.gov
Research into Degradation Pathways and Stability of Deuterated Compounds for Sample Integrity
The stability of isotopically labeled standards is crucial for the accuracy of quantitative bioanalysis. sigmaaldrich.commdpi.com While deuterated compounds are generally stable, the potential for deuterium loss through exchange with protons in the solvent must be considered, especially under acidic or basic conditions. mdpi.comresearchgate.net The C-D bonds in this compound are generally stable. However, research into its degradation pathways under various storage and analytical conditions is necessary to ensure sample integrity and the reliability of experimental results. sigmaaldrich.com
Studies would typically involve incubating the deuterated compound under different pH and temperature conditions and monitoring for any loss of the deuterium label over time using mass spectrometry.
| Condition | Incubation Time (h) | Deuterium Loss (%) |
| pH 3, 25°C | 24 | < 0.1 |
| pH 7, 25°C | 24 | < 0.1 |
| pH 10, 25°C | 24 | 0.5 |
| pH 7, 4°C | 72 | < 0.1 |
This table presents hypothetical stability data for this compound under various conditions.
Role as a Mechanistic Probe in Enzyme Kinetics and Ligand-Binding Studies
Deuterated compounds can serve as valuable mechanistic probes in enzyme kinetics and ligand-binding studies. nih.govacs.org The substitution of hydrogen with deuterium can sometimes lead to subtle changes in binding affinity or enzymatic turnover rates, even when the C-D bond is not directly broken. These secondary isotope effects can provide information about the enzyme's active site environment and the dynamics of protein-ligand interactions. acs.org
Furthermore, techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) utilize deuterium to probe protein conformational changes upon ligand binding. nih.govnih.gov While this compound itself is the ligand, its binding to a target protein can be studied by monitoring the deuterium exchange of the protein's backbone amide hydrogens. Regions of the protein that are involved in binding the ligand will typically show reduced deuterium uptake, providing a footprint of the binding site. nih.gov
| Protein Region | Deuterium Uptake (Apo) | Deuterium Uptake (+ Ligand) | Change in Uptake |
| Peptide 1 (aa 10-20) | 65% | 63% | -2% |
| Peptide 2 (aa 55-68) | 80% | 45% | -35% |
| Peptide 3 (aa 90-101) | 72% | 40% | -32% |
| Peptide 4 (aa 120-135) | 91% | 90% | -1% |
This table illustrates hypothetical HDX-MS data showing protection in specific protein regions upon binding of a ligand like 2-Amino-N,N-dimethylpropanamide.
Computational Chemistry and Theoretical Studies of 2 Amino N,n Dimethylpropanamide D6
Molecular Modeling and Conformational Analysis of Deuterated Amides
Molecular modeling and conformational analysis are essential computational techniques used to predict the three-dimensional structures of molecules and their relative stabilities. For deuterated amides like 2-Amino-N,N-dimethylpropanamide-d6, these methods elucidate the subtle yet significant effects of isotopic substitution on molecular geometry and flexibility.
The introduction of deuterium (B1214612) can influence the conformational preferences of a molecule. While the electronic structure remains largely unchanged, the increased mass of deuterium can alter vibrational frequencies and zero-point energies, which in turn can affect the relative energies of different conformers. youtube.com For flexible molecules like N,N-dimethylpropanamide, which possesses multiple rotatable bonds, even minor changes in conformational energies can shift the equilibrium distribution of conformers. nist.govdrugdesign.org
Theoretical studies on similar N,N-dimethyl amides have utilized methods like Density Functional Theory (DFT) to investigate conformational isomerism. rsc.org For instance, in N,N-dimethyl-α-fluoropropionamide, DFT calculations at the B3LYP/6-311+G(d,p) level were used to identify stable rotamers and determine their energy differences. rsc.org A similar approach for this compound would involve mapping the potential energy surface by systematically rotating the key dihedral angles and calculating the energy of each resulting conformation.
The planarity of the amide bond, a result of the delocalization of the nitrogen's lone pair of electrons, is a critical feature influencing the conformational landscape of these molecules. ajchem-a.com This partial double bond character restricts rotation around the C-N bond, leading to distinct cis and trans isomers. The relative stability of these isomers and other rotamers can be influenced by the solvent environment, a factor that can be modeled using computational solvation models. researchgate.net
Table 1: Key Torsion Angles for Conformational Analysis of this compound
| Torsion Angle | Description |
| O=C-N-C | Defines the planarity of the amide group. |
| C-Cα-N-H | Rotation around the Cα-N bond. |
| H-N-Cα-C | Rotation around the N-Cα bond. |
| Cα-C-N(CH₃)₂ | Rotation of the dimethylamino group. |
This table is generated based on the general structure of amino amides and is for illustrative purposes.
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Parameter Prediction
Quantum chemical calculations are indispensable for obtaining a deep understanding of the electronic properties and reactivity of molecules like this compound. These methods, which solve the Schrödinger equation for a given molecular system, can predict a wide range of properties from the ground up. youtube.com
Electronic Structure and Reactivity:
The electronic structure of a molecule dictates its chemical behavior. Methods like Hartree-Fock, Møller-Plesset perturbation theory, and particularly Density Functional Theory (DFT) are commonly employed to calculate properties such as orbital energies, electron density distribution, and electrostatic potential. acs.org While deuterium substitution does not significantly alter the electronic structure, it can have a subtle influence on reactivity through kinetic isotope effects. washington.eduacs.org The slightly stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to slower reaction rates if this bond is broken in the rate-determining step. youtube.com Computational methods can be used to model reaction pathways and calculate activation energies, thereby predicting the magnitude of these kinetic isotope effects. rsc.org
Prediction of Spectroscopic Parameters:
Quantum chemistry is highly effective in predicting spectroscopic parameters, which is invaluable for characterizing new compounds. For this compound, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy: Theoretical calculations can accurately predict the chemical shifts of ¹H, ¹³C, and other nuclei. nih.gov This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule. For deuterated compounds, predicting the changes in the NMR spectrum is crucial for confirming successful isotopic labeling.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. acs.org These calculated frequencies correspond to the peaks in an IR spectrum. Deuteration leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to C-H bonds, a phenomenon that is well-described by the harmonic oscillator model. d-nb.infoyoutube.com The ratio of the stretching frequencies is approximately proportional to the square root of the ratio of the reduced masses. youtube.com
Table 2: Predicted Spectroscopic Data Comparison
| Spectroscopic Parameter | 2-Amino-N,N-dimethylpropanamide | This compound (Predicted) |
| ¹H NMR Chemical Shift (N-CH₃) | δ ~2.9 ppm | Not applicable (deuterated) |
| ¹³C NMR Chemical Shift (N-CH₃) | δ ~37 ppm | Shifted slightly due to isotope effect |
| IR Stretch (C-H of N-CH₃) | ~2940 cm⁻¹ | Not applicable (deuterated) |
| IR Stretch (C-D of N-CD₃) | Not applicable | ~2200 cm⁻¹ (Estimated) |
Note: The values for the non-deuterated compound are based on typical values for similar structures. The predicted values for the d6-compound are estimates based on known isotope effects.
In Silico Exploration of Structure-Activity Relationships in Deuterated Compound Design
In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, play a pivotal role in modern drug discovery and materials science. nih.gov These computational techniques aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific chemical property. nih.gov For the design of deuterated compounds like this compound, QSAR can be a powerful tool to predict the impact of isotopic substitution on a desired outcome.
The fundamental principle of QSAR is that the activity of a molecule is a function of its structural and physicochemical properties. nih.gov These properties, known as descriptors, can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. By developing a QSAR model for a series of non-deuterated compounds, it is possible to predict the activity of new, untested analogs.
For a hypothetical application of this compound, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. nih.gov These methods align a set of molecules and calculate their steric and electrostatic fields. The resulting field values are then correlated with the observed activity to generate a 3D map that highlights regions where modifications to the structure are likely to enhance or diminish activity. nih.gov By comparing the CoMFA/CoMSIA maps for the deuterated and non-deuterated compounds, one could visualize the impact of deuteration on the interaction with a hypothetical biological target. nih.gov
Table 3: Hypothetical QSAR Descriptors for this compound
| Descriptor Class | Specific Descriptor | Relevance to Deuteration |
| Electronic | Partial Atomic Charges | Minimal change upon deuteration. |
| Steric | Molecular Volume | Minor increase due to slightly longer C-D bond length in some models. |
| Thermodynamic | Zero-Point Energy | Lower for deuterated compound, potentially affecting conformational stability. |
| Isotope-Specific | Kinetic Isotope Effect (kH/kD) | Key descriptor for predicting changes in metabolic pathways involving C-H bond cleavage. |
Simulation of Isotopic Effects on Molecular Dynamics and Vibrational Frequencies
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering insights into their dynamic behavior. aps.org When applied to deuterated compounds, MD simulations can reveal the influence of isotopic substitution on molecular motion and related properties.
Isotopic Effects on Molecular Dynamics:
The increased mass of deuterium atoms leads to slower atomic velocities at a given temperature. This can have several consequences for the dynamics of this compound. For instance, the rates of conformational transitions may be altered. The heavier isotope can also affect the nature of intermolecular interactions, particularly hydrogen bonding, where deuterium bonds are often slightly stronger than hydrogen bonds. libretexts.org
Path integral molecular dynamics (PIMD) is a particularly powerful technique for studying systems with significant nuclear quantum effects, such as those containing hydrogen and deuterium. oup.comarxiv.org PIMD simulations have shown that nuclear quantum effects can alter the structure of liquids like water in subtle but important ways. aps.org For a molecule like this compound, PIMD could be used to investigate how quantum effects influence its structure and dynamics in a solvent.
Isotopic Effects on Vibrational Frequencies:
As mentioned previously, one of the most direct consequences of deuteration is the shift in vibrational frequencies. The C-D stretching and bending vibrations occur at lower frequencies than the corresponding C-H vibrations. researchgate.netresearchgate.net This is a direct result of the increased reduced mass of the C-D oscillator.
Computational methods can accurately predict these vibrational frequency shifts. By calculating the harmonic vibrational frequencies for both the deuterated and non-deuterated isotopologues of 2-Amino-N,N-dimethylpropanamide, a theoretical infrared spectrum can be generated. acs.org Comparing these theoretical spectra allows for a precise assignment of the vibrational modes and provides a clear signature of deuteration. This information is invaluable for the experimental characterization of the synthesized compound.
Table 4: Calculated Vibrational Frequency Shifts upon Deuteration
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) | Frequency Ratio (νH/νD) |
| Symmetric CH₃/CD₃ Stretch | ~2870 | ~2100 | ~1.37 |
| Asymmetric CH₃/CD₃ Stretch | ~2960 | ~2250 | ~1.32 |
| Symmetric CH₃/CD₃ Bend (Scissoring) | ~1380 | ~1050 | ~1.31 |
| Asymmetric CH₃/CD₃ Bend (Rocking) | ~1460 | ~1070 | ~1.36 |
Note: These are generalized values for methyl groups and the predicted C-D frequencies are based on the approximate theoretical ratio of √2 ≈ 1.41, adjusted for anharmonicity and coupling effects.
Applications in Specialized Research Fields
Role in Synthetic Organic Chemistry as a Precursor and Reagent
In synthetic organic chemistry, isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and tracing metabolic pathways. wikipedia.org 2-Amino-N,N-dimethylpropanamide-d6 serves as a specialized building block, primarily in the synthesis of other, more complex deuterated molecules. ansto.gov.autheopenscholar.com The presence of deuterium (B1214612) atoms does not significantly alter the chemical reactivity of the molecule compared to its non-labeled counterpart, allowing it to be used in established synthetic routes to produce labeled final products. acanthusresearch.com
The most prominent and well-documented application of this compound is as a key reagent in the synthesis of labeled analogues of the renin inhibitor, Aliskiren. pharmaffiliates.com Specifically, it is used to introduce a deuterated dimethylpropanamide moiety into the final Aliskiren-d6 molecule. pharmaffiliates.com This process is a critical step in producing a stable isotope-labeled internal standard for Aliskiren, which is essential for its accurate quantification in biological matrices during pharmacokinetic and drug metabolism studies. acanthusresearch.compharmaffiliates.com
The synthesis of complex labeled molecules often relies on the availability of smaller, deuterated building blocks. researchgate.net While the application of this compound is highly specific to the Aliskiren case in the available literature, the principle can be extended to the synthesis of other complex organic molecules where a deuterated N,N-dimethylpropanamide group is required.
While deuterated compounds are crucial in the development of new synthetic methods, particularly for understanding reaction mechanisms, there is currently no specific information available in the scientific literature detailing the contributions of this compound to the development of novel synthetic methodologies. theopenscholar.comacs.org Its use appears to be more as a tool within existing synthetic frameworks rather than a catalyst for creating new ones.
Contributions to Drug Discovery Research as a Stable Isotope Reference Standard
Stable isotope-labeled compounds are indispensable in modern drug discovery and development. musechem.com They are particularly vital for quantitative bioanalysis using mass spectrometry, where they serve as ideal internal standards. acanthusresearch.com this compound plays a crucial role in this area, primarily through its incorporation into labeled drug molecules that are then used as reference standards. pharmaffiliates.com
The use of this compound as a precursor to Aliskiren-d6 directly supports the use of the latter as a reference standard for impurity profiling and analytical method validation. pharmaffiliates.com In pharmaceutical research, it is critical to identify and quantify any impurities in a drug substance. tandfonline.com Stable isotope-labeled standards, such as Aliskiren-d6, are used to ensure the accuracy and precision of analytical methods developed for this purpose. The labeled standard is chemically identical to the analyte but has a different mass, allowing for precise quantification even in complex biological matrices. amazonaws.com
Below is a table summarizing the properties of this compound and its key application in the synthesis of a labeled pharmaceutical standard.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1246820-97-2 |
| Molecular Formula | C5H6D6N2O |
| Molecular Weight | 122.20 g/mol |
| Primary Application | Reagent in the synthesis of labeled Aliskiren |
This data is compiled from publicly available chemical and pharmaceutical supplier information.
In preclinical research, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is paramount. gabarx.com Stable isotope-labeled versions of drug candidates are frequently synthesized to facilitate these studies. simsonpharma.com this compound, as a precursor to labeled drug molecules like Aliskiren-d6, enables detailed in vitro and in vivo non-human studies. pharmaffiliates.com These labeled compounds allow researchers to trace the metabolic fate of a drug, identify its metabolites, and accurately determine its concentration in various biological tissues and fluids over time. pharmaffiliates.comsimsonpharma.com The use of deuterated compounds can sometimes alter the metabolic profile of a drug, a phenomenon known as the "deuterium isotope effect," which can be harnessed to improve a drug's pharmacokinetic properties. nih.govresearchgate.net
Advanced Materials Science and Polymer Chemistry Research
Based on a comprehensive review of available scientific literature, there is no information to suggest that this compound has any current applications in the fields of advanced materials science and polymer chemistry. While related compounds like N,N-dimethylacrylamide are used in the synthesis of hydrogels and other polymers, the specific deuterated compound does not appear to have been explored for these purposes. cmu.edumdpi.com
Environmental and Food Science Research Utilizing Isotopic Labeling for Traceability
In environmental and food science, establishing the authenticity and origin of products is critical for safety, quality control, and preventing fraud. thermofisher.comiaea.org Isotopic labeling, particularly with stable isotopes like deuterium, provides a robust analytical method for traceability. nih.gov The principle lies in creating an "isotopic fingerprint," which is a unique signature based on the ratios of stable isotopes (e.g., ²H/¹H, ¹³C/¹²C, ¹⁵N/¹⁴N) that reflect the geographical, geological, and agricultural conditions of a product's origin. thermofisher.cnsgs.com
While natural abundance isotopic fingerprinting is a powerful tool, the use of synthesized, isotopically labeled compounds like this compound is crucial for quantitative analysis, where they serve as ideal internal standards. clearsynth.com In analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added in a known amount to a sample to aid in the quantification of an analyte. astm.org
A deuterated internal standard is considered the gold standard for mass spectrometry-based quantification for several reasons:
Similar Chemical and Physical Properties : A deuterated standard behaves nearly identically to its non-labeled counterpart (the analyte) during sample preparation, extraction, and chromatographic separation. This co-elution ensures that any sample loss or matrix effects during the analytical process affect both the analyte and the standard equally. wisdomlib.org
Distinct Mass Signal : Despite its similar behavior, the deuterated standard is easily distinguished from the analyte by the mass spectrometer due to its higher mass. This allows for precise and accurate quantification by comparing the signal intensity of the analyte to that of the known amount of the internal standard. clearsynth.com
Correction for Matrix Effects : Complex matrices, such as those found in food and environmental samples, can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. Since the deuterated internal standard is affected by these matrix effects in the same way as the analyte, its inclusion allows for reliable correction and accurate quantification. wisdomlib.org
Therefore, a compound like this compound can be used as an internal standard for the quantification of its unlabeled form or related compounds in various matrices. This is vital for applications such as monitoring environmental pollutants, detecting contaminants in the food supply chain, or verifying the authenticity of high-value food products where specific chemical markers are measured. nih.govnih.gov For instance, it could be used to trace the fate of specific nitrogen-containing compounds in environmental systems or to quantify residues in food products, thereby enhancing food safety and traceability systems. iaea.orgnih.gov
Table of Mentioned Compounds
Future Directions and Emerging Research Avenues for 2 Amino N,n Dimethylpropanamide D6
Advancements in Automated and Flow Synthesis of Complex Deuterated Molecules
The traditional batch synthesis of deuterated molecules is often hampered by limitations in scale, long reaction times, and safety concerns, especially when dealing with high pressures and temperatures. ansto.gov.autn-sanso.co.jp The future synthesis of complex deuterated amides like 2-Amino-N,N-dimethylpropanamide-d6 is poised to be revolutionized by the adoption of automated and continuous-flow chemistry. nih.govcolab.ws
Flow chemistry offers numerous advantages over conventional batch methods, including superior heat and mass transfer, precise control over reaction parameters like temperature and time, and enhanced safety. ansto.gov.aux-chemrx.com For deuteration reactions, which can require expensive reagents like deuterium (B1214612) oxide (D₂O) and specialized catalysts, flow systems can improve efficiency and reduce waste. ansto.gov.autn-sanso.co.jp Systems that integrate microwave technology with flow reactors have demonstrated the ability to significantly accelerate heating and cooling cycles, drastically reducing process times compared to batch methods. tn-sanso.co.jp This allows for rapid optimization and production. Furthermore, flow chemistry facilitates the automation of the entire synthesis process, from introducing reactants to purification, which can lead to higher reproducibility and throughput. tn-sanso.co.jpresearchgate.net These technologies are not just theoretical; facilities are actively developing and integrating these systems to produce deuterated molecules for research and industrial applications. ansto.gov.au
| Feature | Batch Synthesis | Automated Flow Synthesis | Reference |
|---|---|---|---|
| Scalability | Limited by reaction vessel size; scaling up is complex and non-linear. | More easily scalable by extending operation time or using parallel reactors. | ansto.gov.autn-sanso.co.jp |
| Reaction Control | Difficult to maintain uniform temperature and mixing, especially at large scales. | Precise control over temperature, pressure, and reaction time, leading to better selectivity. | ansto.gov.aux-chemrx.com |
| Safety | Higher risks associated with handling large volumes of reagents and managing high pressures/temperatures. | Smaller reaction volumes at any given time enhance safety; better containment of hazardous materials. | tn-sanso.co.jpx-chemrx.com |
| Efficiency | Longer reaction and cooling times; often requires manual intervention between steps. | Rapid heating/cooling; potential for single-step, continuous processing from raw material to product. | tn-sanso.co.jp |
| Reagent Consumption | Can be inefficient, especially with expensive reagents like D₂O. | Improved mixing and control can lead to higher reaction efficiency and reduced reagent waste. | tn-sanso.co.jp |
Integration with Hyphenated Analytical Techniques for Enhanced Resolution and Sensitivity
This compound is an ideal candidate for use as an internal standard in quantitative bioanalysis. aptochem.comclearsynth.com The future of its application lies in its seamless integration with advanced hyphenated analytical techniques, which couple a separation method (like chromatography) with a detection method (like mass spectrometry).
In techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), stable isotope-labeled internal standards are considered the gold standard. aptochem.comnih.gov Because a deuterated standard like this compound is chemically almost identical to its non-deuterated (endogenous) counterpart, it co-elutes during chromatography and exhibits similar ionization behavior in the mass spectrometer. aptochem.com This allows it to accurately correct for variations in sample extraction, injection volume, and matrix-induced signal suppression or enhancement. clearsynth.comcerilliant.com The mass difference ensures that the standard can be distinguished from the analyte of interest by the detector, enabling precise and accurate quantification. aptochem.com
Future research will see the application of such standards in increasingly complex matrices and for the detection of ever-lower analyte concentrations. As analytical instruments become more sensitive, the need for high-purity, well-characterized internal standards will grow, ensuring the reliability of data in fields like therapeutic drug monitoring, metabolomics, and environmental analysis. clearsynth.compharmaffiliates.com
| Technique | Description | Role of this compound | Reference |
|---|---|---|---|
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. Separates compounds in a liquid phase before mass analysis. | Serves as a co-eluting internal standard to normalize for variability in extraction, chromatography, and ionization, ensuring accurate quantification. | cerilliant.comresearchgate.net |
| GC-MS | Gas Chromatography-Mass Spectrometry. Separates volatile compounds in a gas phase before mass analysis. | Used as an internal standard for volatile analytes, correcting for procedural losses and analytical variability. | nih.gov |
| CE-MS | Capillary Electrophoresis-Mass Spectrometry. Separates ions based on their electrophoretic mobility. | Can be used to quantify analytes in complex biological fluids with high separation efficiency. |
Exploration of Novel Research Applications Requiring Precise Isotopic Probes
Beyond its role as an analytical standard, the future of this compound involves its use as a precise isotopic probe in fundamental research. The replacement of hydrogen with deuterium creates a stronger chemical bond (the kinetic isotope effect), which can be exploited in various ways. symeres.com
One of the most significant emerging areas is in drug discovery and development. Strategic deuteration of a drug molecule can slow its metabolic breakdown, improving its pharmacokinetic profile, extending its half-life, and potentially reducing toxic metabolite formation. neulandlabs.commusechem.com While this compound is not itself a therapeutic, its structure as a deuterated amino acid amide makes it a valuable building block or fragment for synthesizing more complex deuterated drug candidates.
Furthermore, stable isotope tracers are indispensable tools for studying metabolic pathways. symeres.comyoutube.com By introducing a deuterated compound into a biological system, researchers can trace its journey and transformation, providing insights into cellular processes in both healthy and diseased states. pharmaffiliates.comyoutube.com As a deuterated derivative of an amino acid, this compound could be used to probe protein synthesis, degradation, and other aspects of amino acid metabolism.
Challenges and Opportunities in Large-Scale Synthesis and Application of Deuterated Compounds
The transition of deuterated compounds from laboratory curiosities to widely used tools and therapeutics presents both challenges and opportunities.
The primary challenges in large-scale synthesis include the high cost and limited availability of deuterated starting materials, such as deuterium gas or D₂O. tn-sanso.co.jpx-chemrx.com The synthesis itself must be highly efficient and regioselective to ensure deuterium is incorporated at the correct position without isotopic scrambling. x-chemrx.com Scaling up a reaction is not a linear process; issues such as heat transfer, mixing, and purification that are manageable at the lab bench can become significant hurdles at the kilo scale. drugdiscoverytrends.com Furthermore, ensuring high isotopic purity is critical, as any remaining non-deuterated compound can interfere with analytical applications or reduce the efficacy of a deuterated drug. neulandlabs.com
Despite these challenges, the opportunities are vast. The approval of several deuterated drugs has validated the "deuterium switch" as a viable strategy for improving existing medicines, potentially extending patent life and offering tangible clinical benefits. neulandlabs.commusechem.com This success fuels further investment and research into deuteration. For a compound like this compound, the opportunity lies in its potential as a certified reference material for clinical diagnostics and as a versatile building block for the burgeoning field of deuterated pharmaceuticals. Advances in synthetic methodologies, particularly flow chemistry, are expected to mitigate some of the production challenges, making these valuable compounds more accessible and cost-effective in the future. ansto.gov.auneulandlabs.com
| Area | Challenges | Opportunities | Reference |
|---|---|---|---|
| Synthesis & Scale-Up | High cost of deuterated reagents (D₂O); achieving high isotopic purity and regioselectivity; managing heat transfer and mixing at scale. | Development of efficient flow chemistry and automated processes to reduce cost and improve safety and scalability. | tn-sanso.co.jpx-chemrx.comdrugdiscoverytrends.com |
| Pharmaceuticals | Potential for altered drug-drug interactions; complex regulatory pathway for new deuterated entities. | Improved pharmacokinetic profiles (e.g., longer half-life); reduced toxicity; potential for lower, less frequent dosing; life-cycle extension of existing drugs. | neulandlabs.commusechem.com |
| Analytical Chemistry | Need for rigorous characterization and certification; potential for isotopic exchange ("back-exchange") in certain solvents. | Enables high-precision, accurate quantification as internal standards in regulated bioanalysis; supports development of highly sensitive diagnostic assays. | clearsynth.compharmaffiliates.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-N,N-dimethylpropanamide-d6, and how can isotopic purity be ensured during synthesis?
- The synthesis of deuterated analogs like this compound typically involves replacing hydrogen atoms with deuterium at specific positions using deuterated reagents (e.g., D₂O or deuterated solvents). Isotopic purity (≥98% deuterium incorporation) is confirmed via mass spectrometry (MS) and nuclear magnetic resonance (¹H NMR) to ensure minimal residual protiated species. Reaction conditions, such as temperature and pH, must be optimized to avoid isotopic scrambling .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Key techniques include:
- ¹³C NMR and ²H NMR : To confirm deuterium incorporation and assess isotopic distribution .
- FT-IR Spectroscopy : For identifying functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and monitoring reaction progress .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and isotopic enrichment .
Q. How can researchers design safety protocols for handling this compound in laboratory settings?
- Safety measures include:
- Ventilation : Use fume hoods to prevent inhalation exposure .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
- Waste Management : Segregate deuterated waste for specialized disposal to avoid environmental contamination .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies between computational reactivity predictions and empirical data for this compound?
- Address contradictions by:
- Multi-Method Validation : Combine density functional theory (DFT) calculations with kinetic studies (e.g., stopped-flow spectroscopy) to assess reaction pathways .
- Isotopic Tracer Experiments : Use ²H-labeled analogs to track mechanistic steps (e.g., proton/deuteron transfer in acid-base reactions) .
- Statistical Analysis : Apply error-weighted fitting to reconcile computational and experimental activation energies .
Q. How can this compound be applied in studying molecular recognition in supramolecular systems?
- The compound’s amide group enables hydrogen-bonding interactions with dicarboxylic acids or metal ions. Applications include:
- Crystal Engineering : Co-crystallize with dicarboxylic acids to study spacer effects in supramolecular assemblies (e.g., ethylene group as a flexible linker) .
- Metal Coordination : Investigate tetrahedral Mn(II) or Co(II) complexes using spectroscopic methods (UV-Vis, EPR) to analyze ligand-field transitions .
Q. What methodologies optimize the use of this compound in isotopic labeling studies for metabolic tracing?
- Key approaches:
- Stable Isotope-Labeled Tracers : Administer deuterated compounds in cell cultures or model organisms, followed by LC-MS/MS analysis to track metabolic incorporation .
- Quantitative NMR (qNMR) : Measure deuterium enrichment in metabolites using ²H NMR with internal standards .
- Data Normalization : Correct for natural isotope abundance using software tools like IsoCor .
Methodological Frameworks
Q. How should researchers formulate hypotheses involving this compound to align with FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria?
- Feasibility : Ensure access to deuterated reagents and analytical infrastructure (e.g., NMR, MS) .
- Novelty : Focus on underexplored applications, such as its role in chiral recognition or photostability studies .
- Ethical Compliance : Adhere to institutional guidelines for deuterated compound disposal .
- Relevance : Link to broader goals like drug development (e.g., deuterated pharmaceuticals) or environmental tracer studies .
Q. What statistical approaches are recommended for analyzing dose-response data involving this compound in biological assays?
- Use non-linear regression models (e.g., Hill equation) to fit dose-response curves.
- Address variability by:
- Replicate Experiments : Minimum n=3 to account for biological heterogeneity .
- Error Propagation Analysis : Quantify uncertainties in IC₅₀ values using Monte Carlo simulations .
Data Presentation Guidelines
Q. How should raw and processed data from this compound studies be organized for publication?
- Raw Data : Include in appendices (e.g., NMR spectra, MS chromatograms) .
- Processed Data : Present key results in tables (e.g., isotopic purity percentages, kinetic constants) with error margins .
- Visualization : Use software like Mercury (for crystallography) or GaussView (for DFT structures) to generate figures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
